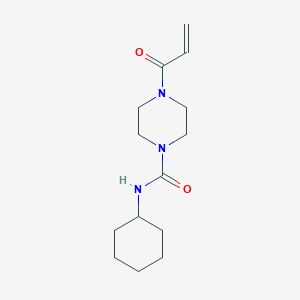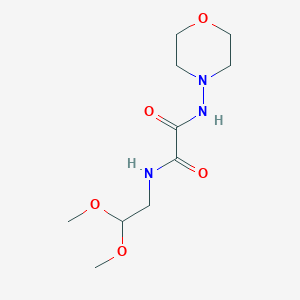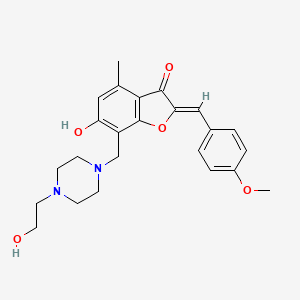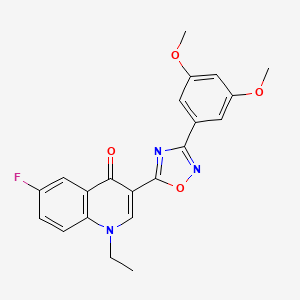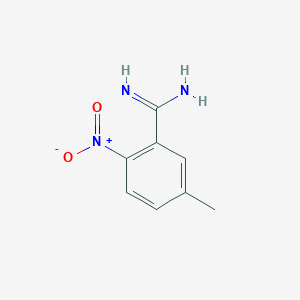![molecular formula C26H26N4O3S B2501069 N-(3-(1H-ベンゾ[d]イミダゾール-2-イル)フェニル)-4-((3-メチルピペリジン-1-イル)スルホニル)ベンザミド CAS No. 683770-02-7](/img/structure/B2501069.png)
N-(3-(1H-ベンゾ[d]イミダゾール-2-イル)フェニル)-4-((3-メチルピペリジン-1-イル)スルホニル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with cardiac electrophysiological activity, has been explored in recent studies. One such compound, N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (1, sematilide), has shown promise as a selective class III agent and is currently undergoing clinical trials. The research indicates that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group to produce class III electrophysiological activity in the N-substituted benzamide series. Specifically, compounds such as 6a, d, f-k, and 11 have demonstrated potency in the in vitro Purkinje fiber assay, comparable to sematilide .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been confirmed using various spectroscopic techniques. For instance, the Mannich bases derivatives of 2-Phenyl-5-benzimidazole sulfonic acid were characterized using FT-IR, 1 HNMR, and 13 CNMR. These compounds are synthesized through an amino methylation reaction with secondary amines, and the two moieties are connected via a methylene bridge originating from formaldehyde .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are significant for their potential biological activities. The amino methylation reaction is a key step in the formation of the Mannich bases derivatives, which are then evaluated for various biological activities. The reactivity of these compounds is crucial for their interaction with biological targets, as seen in the inhibition assays and cytotoxicity evaluations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are essential for their biological activity and pharmacokinetic profile. The ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation studies performed with the help of Molinspiration online software provide insights into the potential medicinal applications of these compounds. Additionally, docking calculations help in understanding the interaction of these molecules with biological targets. For example, compound 3a from the synthesized library shows significant alpha-glucosidase inhibition, while compound 3d exhibits notable cytotoxicity .
Relevant Case Studies
In vivo models of reentrant arrhythmias were used to further study the compound N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (6a). The results showed that its potency and efficacy are comparable to sematilide, indicating its potential as a class III antiarrhythmic agent . The biological evaluations of the Mannich bases derivatives also provide case studies of their potential medicinal applications, with specific compounds showing promising results in enzyme inhibition and cytotoxicity assays .
科学的研究の応用
抗癌特性
この化合物は、癌細胞株に対して有望な抗増殖効果を示しています。特に、この化合物から誘導されたPd(II)錯体は、エルリッヒ腹水癌(EAC)細胞に対して優れた効力を示し、IC50値は約10μMです。 これは、抗癌剤としての可能性を示唆しています .
抗血管新生効果
同じPd(II)錯体は、抗血管新生特性を示しました。 マウスEAC腫瘍モデルにおけるin vivo研究では、血管新生を阻害する能力により、生存期間が延長したことが明らかになりました .
アポトーシス促進
Pd(II)錯体は、DNA凝縮とFACS分析によって確認されるように、アポトーシスを促進します。そのアポトーシス特性は、DNA上のタンパク質開裂活性研究によってさらに確認されました。 この化合物は、二本鎖仔牛胸腺DNAと相互作用することで、アポトーシスの作用機序を支持しています .
DNA結合と阻害
Pd(II)錯体は、固有のDNA結合定数によって示されるように、DNA塩基対と強いπ-πスタッキング相互作用を示します。 分子ドッキング研究は、さらにDNAに対するその阻害能力を確認しています .
p97に対する共有結合阻害剤
この化合物に関連する新規合成化合物は、さまざまな細胞プロセスに関与するタンパク質であるp97の共有結合阻害剤として探索されてきました。 これらの阻害剤は、p97の特定の残基を特異的に標的とするため、生物学的研究や潜在的な創薬のための貴重なツールとなっています .
イミダゾールの位置選択的合成
この化合物とは直接関係ありませんが、イミダゾールは、日常生活で使用される機能性分子に重要な役割を果たしています。 置換イミダゾールの位置選択的合成における最近の進歩は、さまざまな分野に影響を与えています .
要約すると、この化合物は、癌研究、血管新生阻害、および潜在的な共有結合阻害剤として有望です。 その多面的用途により、さらなる調査と開発のための興味深い候補となっています . さらに詳しい情報が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
The compound, also known as “F1122-1322” or “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide” or “Oprea1_238087” or “N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide”, primarily targets the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and DNA repair .
Mode of Action
The compound acts as a covalent inhibitor of p97/VCP ATPase . It binds to the C522 residue of p97, maintaining its inhibitory effect and improving the resistance of the target . This interaction results in significant changes in the function of p97, affecting its role in protein degradation and DNA repair .
Biochemical Pathways
The compound’s interaction with p97/VCP ATPase affects various biochemical pathways. The inhibition of p97 disrupts protein degradation and DNA repair processes, leading to downstream effects such as the accumulation of misfolded proteins and DNA damage .
Pharmacokinetics
As a covalent inhibitor, it is expected to have unique advantages in maintaining its inhibitory effect and improving the resistance of the target .
Result of Action
The compound’s action results in significant molecular and cellular effects. It exhibits excellent antiproliferative potency against various carcinoma cell lines . The tumor inhibitory mechanism of the compound is due to its antiangiogenic effect and promotion of apoptosis .
Action Environment
生化学分析
Biochemical Properties
Benzimidazole derivatives have been shown to exhibit a variety of biological activities, including antitumor effects . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Some benzimidazole derivatives have been shown to have antitumor activity, suggesting that they may influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzimidazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, changes in gene expression, and other effects
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-6-5-15-30(17-18)34(32,33)22-13-11-19(12-14-22)26(31)27-21-8-4-7-20(16-21)25-28-23-9-2-3-10-24(23)29-25/h2-4,7-14,16,18H,5-6,15,17H2,1H3,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKIFZBBQTVFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)
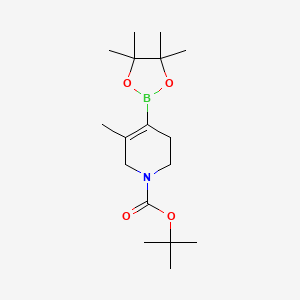

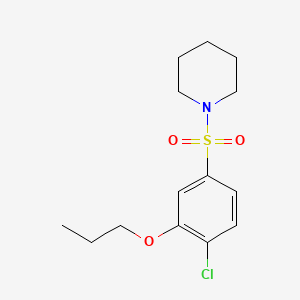
![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)
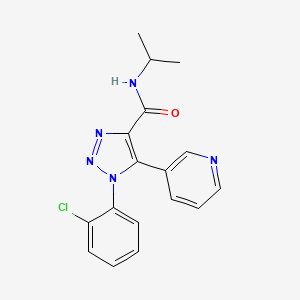
![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)
![2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2500999.png)
![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)
